molecular formula C13H14Cl2N4O B2525869 2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide CAS No. 2411261-96-4

2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide

Katalognummer B2525869
CAS-Nummer: 2411261-96-4
Molekulargewicht: 313.18
InChI-Schlüssel: HFMZLMBBAYBULQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CCT077 and is a potent and selective inhibitor of the protein kinase PDK1. PDK1 is an important regulator of cellular signaling pathways and has been implicated in a variety of diseases, including cancer, diabetes, and cardiovascular disease. In

Wirkmechanismus

CCT077 is a potent and selective inhibitor of PDK1. PDK1 is a serine/threonine kinase that plays a key role in cellular signaling pathways, including the PI3K/AKT/mTOR pathway. PDK1 phosphorylates and activates AKT, which in turn regulates a variety of downstream signaling pathways involved in cell growth, survival, and metabolism. By inhibiting PDK1, CCT077 disrupts these signaling pathways and has anti-tumor effects in preclinical models.

Biochemische Und Physiologische Effekte

CCT077 has been shown to have a variety of biochemical and physiological effects. In preclinical models, CCT077 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, CCT077 has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. CCT077 has also been shown to have anti-inflammatory effects in animal models of cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CCT077 in lab experiments is its high potency and selectivity for PDK1. This allows researchers to specifically target PDK1 signaling pathways without affecting other signaling pathways. Additionally, CCT077 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. One limitation of using CCT077 in lab experiments is its potential toxicity. While CCT077 has been shown to be well-tolerated in preclinical studies, its safety in humans has not yet been established.

Zukünftige Richtungen

There are several future directions for research on CCT077. One area of research is the development of more potent and selective inhibitors of PDK1. Additionally, researchers are studying the role of PDK1 in other diseases, such as neurodegenerative diseases and viral infections. Finally, researchers are exploring the potential of combining PDK1 inhibitors with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes in cancer patients.

Synthesemethoden

The synthesis of CCT077 involves several steps, including the reaction of 4-chloro-3-methylbenzylamine with 2-chloroacetyl chloride to form 2-chloro-N-(4-chloro-3-methylphenyl)acetamide. This intermediate is then reacted with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid to form the final product, 2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide. The synthesis of CCT077 has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

CCT077 has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications of CCT077 is in the field of cancer research. PDK1 has been shown to be overexpressed in many types of cancer, and inhibiting its activity with CCT077 has been shown to have anti-tumor effects in preclinical models. CCT077 has also been studied for its potential applications in diabetes research, as PDK1 has been implicated in insulin signaling pathways. Additionally, CCT077 has been studied for its potential applications in cardiovascular research, as PDK1 has been shown to play a role in vascular smooth muscle cell proliferation and migration.

Eigenschaften

IUPAC Name

2-chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-9-5-10(3-4-11(9)15)7-19(13(20)6-14)12-8-18(2)17-16-12/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMZLMBBAYBULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C2=CN(N=N2)C)C(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.